Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate
CAS No.: 162734-50-1
Cat. No.: VC20883588
Molecular Formula: C16H22O3
Molecular Weight: 262.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 162734-50-1 |
|---|---|
| Molecular Formula | C16H22O3 |
| Molecular Weight | 262.34 g/mol |
| IUPAC Name | ethyl 5-oxo-5-(4-propylphenyl)pentanoate |
| Standard InChI | InChI=1S/C16H22O3/c1-3-6-13-9-11-14(12-10-13)15(17)7-5-8-16(18)19-4-2/h9-12H,3-8H2,1-2H3 |
| Standard InChI Key | HPMDZCHEUROWRD-UHFFFAOYSA-N |
| SMILES | CCCC1=CC=C(C=C1)C(=O)CCCC(=O)OCC |
| Canonical SMILES | CCCC1=CC=C(C=C1)C(=O)CCCC(=O)OCC |
Introduction
Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate is a chemical compound with the molecular formula C16H22O3 and a molecular weight of approximately 262.34 g/mol. It is characterized by the presence of an ethyl ester group, a ketone functional group, and a propyl-substituted phenyl ring. This compound is known for its potential applications in organic synthesis and medicinal chemistry due to its unique structural features.
Synthesis and Preparation
Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate can be synthesized through various organic chemistry methods. While specific synthesis routes are not extensively documented in the literature, compounds with similar structures often involve reactions such as esterification or condensation reactions. The compound's synthesis is crucial for exploring its potential applications in research and industry.
Potential Applications
Despite the lack of specific research findings on Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate, compounds with similar structures often exhibit significant biological properties. These may include anti-inflammatory, analgesic, or anti-cancer activities. Further research is warranted to explore its pharmacological potential and interactions with biological targets.
Comparison with Similar Compounds
Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | CAS Number | Key Differences |
|---|---|---|
| Ethyl 5-(3-bromophenyl)-5-oxovalerate | 898757-18-1 | Contains a bromine atom instead of a propyl group |
| Ethyl 5-(4-bromophenyl)-5-oxovalerate | Not specified | Bromine in para position affects reactivity |
| Ethyl 3-oxo-3-(m-tolyl)propanoate | 34670-05-8 | Different carbon skeleton; no propanol substitution |
| Ethyl 3-oxo-3-(p-tolyl)propanoate | Not specified | Similar structure but different substitution pattern |
| Ethyl 3-cyanophenyloxopropanoate | 24727415 | Contains a cyano group instead of propanol |
These comparisons illustrate how variations in substituents can significantly influence the chemical properties and potential applications of similar compounds.
Research Gaps and Future Directions
Currently, there is a lack of detailed scientific literature focusing on the specific research applications of Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate. Future studies should aim to explore its interactions with enzymes, receptors, or other biomolecules to elucidate its mechanism of action and therapeutic potential. Additionally, investigating its role in organic synthesis and medicinal chemistry could uncover new avenues for its application.
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